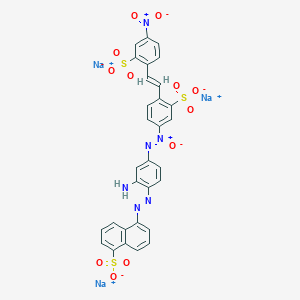
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt is a complex organic compound known for its applications in various scientific fields. It is commonly referred to as Acid Brown 438 and is used primarily as a dye due to its vibrant color properties .
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene, followed by diazotization and coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial production methods involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different sulfonated and nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds and formation of amines.
Common reagents used in these reactions include sulfuric acid, sodium nitrite, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt involves its interaction with various molecular targets. The compound’s azo and sulfonate groups play a crucial role in its binding to substrates, leading to color changes and other effects. The pathways involved include electron transfer and complex formation with metal ions .
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 5-((2-amino-4-((4-(2-(4-nitro-2-sulfophenyl)ethenyl)-3-sulfophenyl)-ONN-azoxy)phenyl)azo)-, trisodium salt is unique due to its specific structural features and properties. Similar compounds include:
- Acid Brown 425
- Acid Brown A
- Acid Brown 432
These compounds share similar functional groups but differ in their specific substituents and overall molecular structure, leading to variations in their chemical behavior and applications .
Properties
CAS No. |
89923-61-5 |
|---|---|
Molecular Formula |
C30H19N6Na3O12S3 |
Molecular Weight |
820.7 g/mol |
IUPAC Name |
trisodium;5-[[2-amino-4-[[[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C30H22N6O12S3.3Na/c31-25-15-20(11-14-27(25)33-32-26-5-1-4-24-23(26)3-2-6-28(24)49(40,41)42)34-35(37)21-12-9-18(29(16-21)50(43,44)45)7-8-19-10-13-22(36(38)39)17-30(19)51(46,47)48;;;/h1-17H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3/b8-7+,33-32?,35-34?;;; |
InChI Key |
UPKHGZQECKRLJA-QESRTQCZSA-K |
Isomeric SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C=C3)N=[N+](C4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C(C=C3)N=[N+](C4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])N.[Na+].[Na+].[Na+] |
physical_description |
Dry Powder, Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















